4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chloro and methyl group, linked to an oxane ring via a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the 4-chloro-1-methylpyrrole-2-carboxylic acid. This can be achieved through the reaction of 4-chloro-1-methylpyrrole with a suitable carboxylating agent under controlled conditions.
Amidation Reaction: The carboxylic acid group of the pyrrole derivative is then converted to an amide by reacting with an appropriate amine, such as oxane-4-carboxylic acid, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The final step involves the coupling of the amide intermediate with the oxane ring, forming the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors for better control over reaction conditions, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Substitution: The chloro group on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyrrole ring, a common motif in many bioactive molecules, suggests possible applications in developing new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylpyrrole-2-carboxylic acid: Shares the pyrrole core but lacks the oxane ring, making it less versatile in forming complex structures.
Oxane-4-carboxylic acid: Contains the oxane ring but lacks the pyrrole moiety, limiting its biological activity.
4-Chloro-1-methylpyrrole-2-carboxamide: Similar structure but with an amide group instead of the carboxylic acid, affecting its reactivity and interactions.
Uniqueness
The uniqueness of 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid lies in its combined structural features, which allow for a wide range of chemical modifications and applications. Its dual functional groups (pyrrole and oxane) provide a versatile platform for developing new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-[[(4-chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-16-7-9(14)6-10(16)11(17)15-8-13(12(18)19)2-4-20-5-3-13/h6-7H,2-5,8H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJVBYQKLOVGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC2(CCOCC2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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